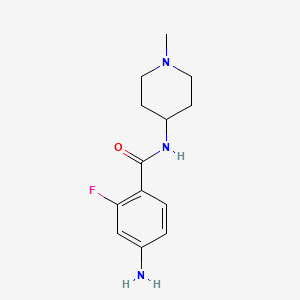

4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O/c1-17-6-4-10(5-7-17)16-13(18)11-3-2-9(15)8-12(11)14/h2-3,8,10H,4-7,15H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSADJVRSVIMTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide typically involves multiple steps. One common synthetic route starts with 2-fluoro-4-nitrotoluene as the raw material. The steps include:

Oxidation: 2-fluoro-4-nitrotoluene is oxidized using potassium permanganate to form the corresponding carboxylic acid.

Chlorination: The carboxylic acid is then chlorinated using thionyl chloride to form the corresponding acid chloride.

Amination: The acid chloride undergoes amination with methylamine to form the corresponding amide.

Reduction: Finally, the nitro group is reduced using palladium on carbon (Pd/C) and hydrogen to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following chemical formula:

- Molecular Formula : C13H18FN3O

- CAS Number : 957855-54-8

Its structure includes an amino group, a fluorine atom, and a piperidine moiety, which contribute to its biological activity.

Neurological Disorders

One of the most significant applications of 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide is in the treatment of neurological disorders. The compound is structurally related to lasmiditan, a drug developed for migraine treatment. Lasmiditan acts as a selective agonist for the 5-HT_1F receptor, which plays a crucial role in migraine pathophysiology. Research indicates that compounds like this compound can be synthesized as intermediates in the production of lasmiditan, enhancing the efficiency of migraine therapies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways. A notable method involves the use of intermediates derived from piperidine and fluorinated benzamides, which can be optimized for yield and purity . Understanding these synthetic routes is critical for scaling up production for pharmaceutical applications.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of compounds related to this compound:

Wirkmechanismus

The mechanism of action of 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a benzamide core with a piperidine moiety, common in kinase inhibitors and neuroactive agents. Key comparisons include:

Table 1: Structural and Functional Comparison

Functional Group Impact on Bioactivity

- Fluorine Substitution: The 2-fluoro group in the primary compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogues like N-(2-methylphenyl)-N-(1-methylpiperidin-4-yl)benzamide (lacking fluorine) . Fluorine’s electronegativity also improves target binding in kinase inhibitors .

- Amino Group at C4: The 4-amino group facilitates hydrogen bonding with kinase ATP-binding pockets, a feature shared with Ifebemtinib but absent in fungicidal derivatives like those in .

- Piperidine vs. Piperazine : Replacement of piperidine with piperazine (as in ) introduces an additional nitrogen, altering basicity and solubility. Piperazine derivatives often exhibit enhanced solubility but reduced blood-brain barrier penetration .

Biologische Aktivität

4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide is a compound of interest due to its potential biological activity, particularly in the context of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 227.27 g/mol

- IUPAC Name : this compound

This compound features a benzamide core with an amino group and a fluorine atom, along with a piperidine moiety, which contributes to its biological activities.

Antiviral Activity

Recent studies have highlighted the potential of benzamide derivatives, including this compound, as antiviral agents. Specifically, compounds within this class have shown efficacy against viruses such as Ebola and Marburg. For instance, related compounds demonstrated effective inhibition of viral entry with EC values below 10 µM in Vero cells, indicating promising antiviral properties .

Table 1: Antiviral Efficacy of Related Compounds

| Compound | Virus Type | EC (µM) | Comments |

|---|---|---|---|

| CBS1118 | Ebola | <10 | Effective against wild-type strains |

| Compound 32 | Marburg | <10 | Good metabolic stability |

| This compound | TBD | TBD | Further studies needed |

Anticancer Activity

In addition to its antiviral properties, benzamide derivatives have been investigated for their anticancer activities. Compounds similar to this compound have shown promising results in inhibiting histone deacetylases (HDACs), which are crucial for cancer cell proliferation. For example, the compound FNA exhibited an IC value of 1.30 µM against HepG2 cells, suggesting significant antiproliferative activity .

Table 2: Anticancer Efficacy of Related Compounds

| Compound | Target | IC (µM) | Mechanism of Action |

|---|---|---|---|

| FNA | HDAC3 | 0.095 | Inhibition of HDAC activity |

| Compound X | Various | TBD | TBD |

The mechanism by which this compound exerts its biological effects is likely multifactorial. Its structural characteristics allow it to interact with specific viral proteins and cellular targets involved in disease progression. For example, the piperidine moiety may enhance cell permeability and target specificity.

Case Study 1: Antiviral Screening

In a study focused on screening small molecule inhibitors for Ebola virus entry, several benzamide derivatives were evaluated. The study found that specific modifications on the benzamide scaffold significantly enhanced potency against viral entry mechanisms .

Case Study 2: Anticancer Potential

Another investigation assessed the anticancer properties of related compounds in various cancer cell lines. The results indicated that certain derivatives could induce apoptosis and inhibit cell cycle progression effectively, showcasing their potential as therapeutic agents in oncology .

Q & A

Q. What are the recommended synthetic routes for 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a fluorinated benzamide precursor with a substituted piperidine derivative. Key steps include:

- Amide bond formation : Reacting 4-amino-2-fluorobenzoic acid derivatives (e.g., acid chlorides) with 1-methylpiperidin-4-amine under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Optimization : Yield is influenced by solvent choice (polar aprotic solvents like acetonitrile enhance reactivity), temperature (reflux at ~80°C), and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride reduces side products) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine-induced splitting patterns at C2, piperidine methyl group at δ ~2.3 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (theoretical [M+H]⁺ = 280.3 g/mol; observed m/z = 280.2) .

- IR Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- HPLC : Purity assessment (>98% via C18 column, acetonitrile/water gradient) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to test inhibition of kinases or proteases (e.g., IC₅₀ determination at 10 µM–1 mM concentrations) .

- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Membrane Permeability : Caco-2 cell monolayers predict blood-brain barrier penetration, critical for neurological targets .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to address low yields in piperidine coupling reactions?

Methodological Answer:

- Catalytic Systems : Employ coupling agents like HATU or EDCI with DMAP to enhance amide bond formation efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 5 hours) and improve yield by 15–20% .

- Byproduct Analysis : Use LC-MS to identify hydrolysis products; adjust pH (neutral conditions) to minimize degradation .

Q. How can contradictions in reported biological activity data across assay systems be resolved?

Methodological Answer:

- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HEK293) and serum-free media to reduce variability .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .

- Target Engagement Studies : Use thermal shift assays or SPR to confirm direct binding to purported targets (e.g., dopamine receptors) .

Q. What strategies mitigate solubility challenges in pharmacokinetic studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the amide group to enhance aqueous solubility .

- Formulation Optimization : Use cyclodextrin complexes or lipid nanoparticles to improve bioavailability in animal models .

- pH-Dependent Solubility : Conduct solubility tests across pH 1–7.4 (simulating GI tract to plasma conditions) .

Q. What computational strategies predict binding affinity to neurological targets (e.g., dopamine receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB ID: 6CM4) to model piperidine-amide interactions .

- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .

- QSAR Models : Train models on fluorobenzamide derivatives to predict logP and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.